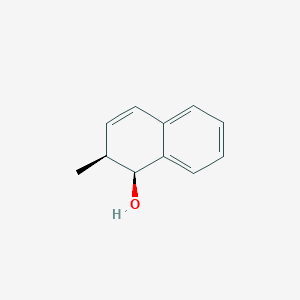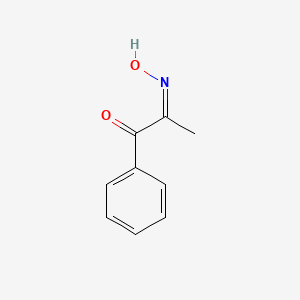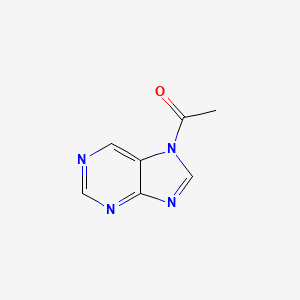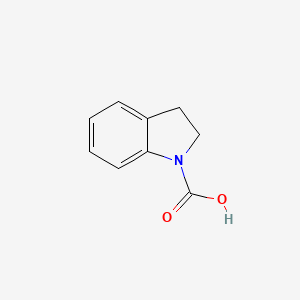
(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring system with a hydroxyl group and a methyl group attached to it
Preparation Methods
The synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial production methods may involve catalytic hydrogenation of the corresponding naphthalene derivative under high pressure and temperature conditions. This process is often optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol can be compared with other similar compounds such as:
(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
(1S,2S)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound lacks the double bond in the naphthalene ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m0/s1 |
InChI Key |
PVRGMTGDVJIXGL-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1C=CC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CC1C=CC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)
